

# Spectral Data Analysis of Chromanone Lactones: A Technical Guide

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## Compound of Interest

Compound Name: *Lachnone A*

Cat. No.: *B021906*

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For researchers, scientists, and professionals engaged in drug development and natural product chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth overview of the spectral data acquisition and interpretation for a representative chromanone lactone, herein referred to as Hypothetical Chromanone Lactone A. The methodologies and data presented are typical for this class of fungal metabolites.

## Introduction to Chromanone Lactones

Chromanone lactones are a class of polyketide-derived fungal secondary metabolites characterized by a chromanone core fused to a lactone ring. These compounds exhibit a wide range of biological activities, making them interesting targets for natural product synthesis and drug discovery. The definitive identification of their molecular structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## Spectroscopic Data for Hypothetical Chromanone Lactone A

The following tables summarize the quantitative spectral data that would be expected for a typical chromanone lactone.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data for Hypothetical Chromanone Lactone A (500 MHz for  $^1\text{H}$ , 125 MHz for  $^{13}\text{C}$ , in  $\text{CDCl}_3$ )

Position	$\delta C$ (ppm)	$\delta H$ (ppm)	Multiplicity	J (Hz)
2	78.5	4.85	dd	11.5, 5.0
3	35.2	2.90	m	
2.75	m			
4	195.8	-	-	-
4a	103.2	-	-	-
5	162.1	-	-	-
6	98.5	6.10	d	2.5
7	164.3	-	-	-
8	95.8	6.05	d	2.5
8a	158.9	-	-	-
9	170.1	-	-	-
10	45.3	2.50	m	
11	28.1	1.60	m	
12	22.5	0.95	t	7.5
5-OH	-	12.50	s	-
7-OCH <sub>3</sub>	55.8	3.80	s	-

Table 2: Mass Spectrometry Data for Hypothetical Chromanone Lactone A

Technique	Parameter	Value
High-Resolution Electrospray Ionization (HRESI-MS)	[M+H] <sup>+</sup> (calculated for C <sub>15</sub> H <sub>17</sub> O <sub>6</sub> )	293.1025
	[M+H] <sup>+</sup> (found)	293.1021
Electron Ionization (EI-MS)	m/z (relative intensity %)	292 (M <sup>+</sup> , 45), 264 (20), 249 (100), 221 (35), 193 (50)

Table 3: Infrared (IR) Spectroscopy Data for Hypothetical Chromanone Lactone A

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450	Broad	O-H stretch (intramolecular H-bond)
2960, 2875	Medium	C-H stretch (aliphatic)
1735	Strong	C=O stretch (lactone)
1650	Strong	C=O stretch (chromanone, H-bonded)
1620, 1580	Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (ester)
1150	Strong	C-O stretch (ether)

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data acquisition.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe was used for all NMR experiments.
- **<sup>1</sup>H NMR:** Spectra were acquired with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.
- **<sup>13</sup>C NMR:** Spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.

- 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

### 3.2 Mass Spectrometry (MS)

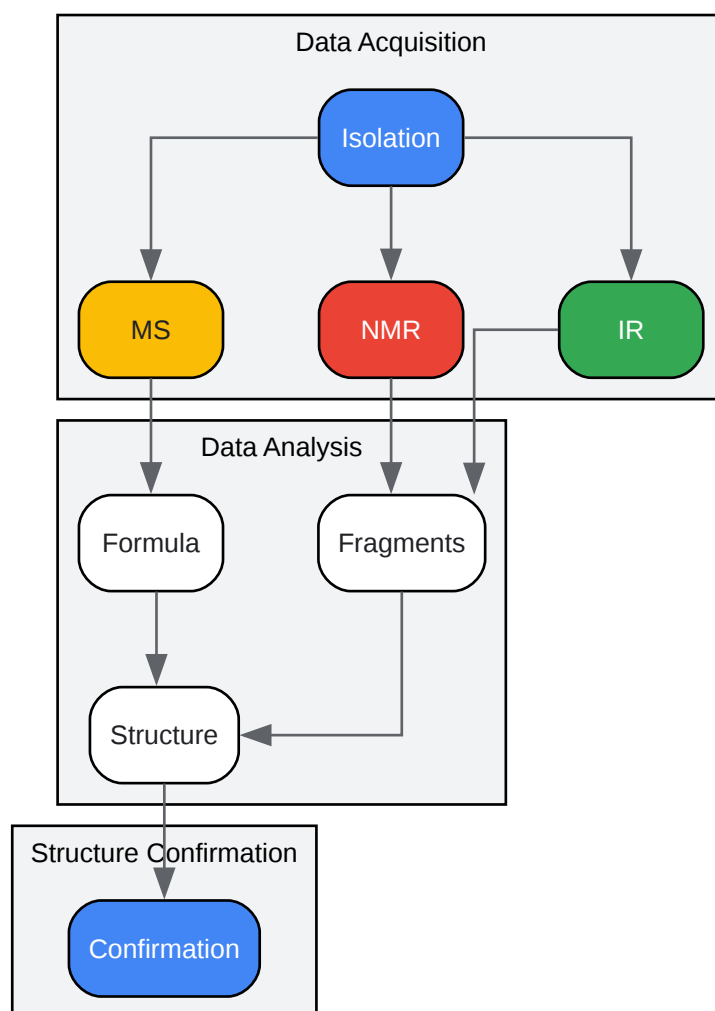
- HRESI-MS: High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced via direct infusion in positive ion mode.
- EI-MS: Low-resolution electron ionization mass spectra were recorded on a gas chromatograph-mass spectrometer (GC-MS). The sample was injected into the GC, and the mass spectrum of the corresponding chromatographic peak was recorded with an ionization energy of 70 eV.

### 3.3 Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the compound was prepared by dissolving a small amount in chloroform and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used to record the spectrum.
- Data Acquisition: The spectrum was acquired over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$  and an accumulation of 16 scans.

## Data Interpretation and Structural Elucidation Workflow

The process of elucidating the structure of a novel compound from its spectral data follows a logical progression. The following diagram illustrates this workflow.



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Caption: Workflow for the structural elucidation of a natural product.

This systematic approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous determination of complex molecular structures like that of Hypothetical Chromanone Lactone A.

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